methyl 5-[2-(4-methoxyphenyl)ethyl]-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
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Overview
Description
METHYL 5-[2-(4-METHOXYPHENYL)ETHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[4,3-c]pyridine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and reactivity.
Preparation Methods
The synthesis of METHYL 5-[2-(4-METHOXYPHENYL)ETHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the preparation might start with the reaction of a substituted phenylhydrazine with an appropriate β-ketoester, followed by cyclization to form the pyrazolopyridine core.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions
Scientific Research Applications
METHYL 5-[2-(4-METHOXYPHENYL)ETHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyridine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar compounds to METHYL 5-[2-(4-METHOXYPHENYL)ETHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE include other pyrazolopyridines and indole derivatives. These compounds share a similar heterocyclic core but differ in their functional groups and substitution patterns. The uniqueness of METHYL 5-[2-(4-METHOXYPHENYL)ETHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
methyl 5-[2-(4-methoxyphenyl)ethyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C23H21N3O4/c1-29-18-10-8-16(9-11-18)12-13-25-14-19-21(20(15-25)23(28)30-2)24-26(22(19)27)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3 |
InChI Key |
LYQVLFRXLXHXFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)OC |
Origin of Product |
United States |
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